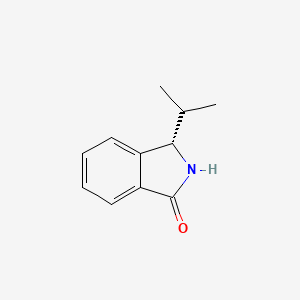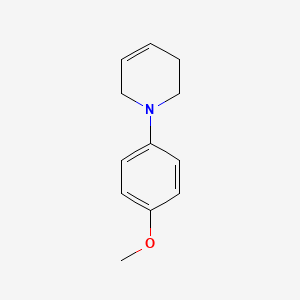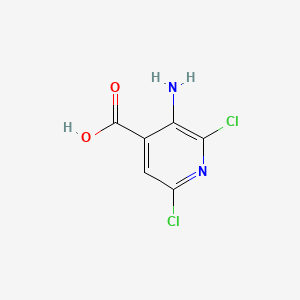
(2-(二甲氨基)吡啶-4-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-(Dimethylamino)pyridin-4-yl)boronic acid” is a boronic acid compound with the molecular formula C7H11BN2O2 . It is a useful boronic acid for the synthesis of various bioactive small molecules .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process involves a radical approach and can be used for the formal anti-Markovnikov hydromethylation of alkenes .Molecular Structure Analysis
The molecular structure of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” consists of seven carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms . The average mass is 165.985 Da and the monoisotopic mass is 166.091354 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Dimethylamino)pyridin-4-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用
联二醇硼酸酯的催化原脱硼反应
该化合物用于联二醇硼酸酯的催化原脱硼反应。该过程可以实现形式上的反马氏烯烃加氢甲基化,这是一种有价值的但以前未知的转化。该加氢甲基化序列被应用于甲氧基保护的(-)-Δ8-四氢大麻酚和胆固醇。 原脱硼反应还用于δ-®-科尼辛和吲哚利嗪209B的形式全合成 .
铃木-宫浦偶联
铃木-宫浦(SM)偶联反应是最广泛应用的过渡金属催化的碳-碳键形成反应之一。 该化合物在该过程中发挥着重要作用,因为它具有稳定性、易于制备和环境友好的性质 .
无氧Csp3-H氧化
该化合物参与了吡啶-2-基-甲烷到吡啶-2-基的无氧Csp3-H氧化。 反应是在重水或18O标记水而不是水存在下进行的 .
(2-氨基嘧啶-4-基)(吡啶-4-基)甲酮的合成
未来方向
The future directions of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” research could involve further development of the protodeboronation process , as well as exploration of its potential applications in the synthesis of various bioactive small molecules . The Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction, is also a promising area of research .
作用机制
Target of Action
The primary target of (2-(Dimethylamino)pyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups for transmetalation .
Pharmacokinetics
It’s worth noting that the compound is used in the sm cross-coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good stability and bioavailability in these conditions.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (2-(Dimethylamino)pyridin-4-yl)boronic acid is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The compound is also relatively stable, readily prepared, and generally environmentally benign , suggesting that it may have good efficacy and stability in a variety of environments.
生化分析
Biochemical Properties
In biochemical reactions, (2-(Dimethylamino)pyridin-4-yl)boronic acid plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with palladium, a metal catalyst, in a process called transmetalation, where it is transferred from boron to palladium .
Cellular Effects
The cellular effects of (2-(Dimethylamino)pyridin-4-yl)boronic acid are primarily observed through its role in the Suzuki–Miyaura cross-coupling reaction This reaction is widely applied in carbon–carbon bond-forming reactions, which are fundamental to many cellular processes
Molecular Mechanism
The molecular mechanism of (2-(Dimethylamino)pyridin-4-yl)boronic acid involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The temporal effects of (2-(Dimethylamino)pyridin-4-yl)boronic acid in laboratory settings are not well documented. Its stability and degradation over time can be inferred from its use in Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Metabolic Pathways
The metabolic pathways involving (2-(Dimethylamino)pyridin-4-yl)boronic acid are not well documented. Its role in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with enzymes or cofactors involved in carbon–carbon bond formation .
Transport and Distribution
The transport and distribution of (2-(Dimethylamino)pyridin-4-yl)boronic acid within cells and tissues are not well understood. Its role in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with transporters or binding proteins involved in metal catalysis .
属性
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBHXVBUABNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)


![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)



